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Compound of Interest

Compound Name: 5-Chloro-1-pentanol

Cat. No.: B147386 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-pentanol

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic data for 5-Chloro-1-pentanol. It is intended for researchers, scientists,

and professionals in the field of drug development and chemical analysis. This document

details the chemical shifts and coupling constants, outlines the experimental protocols for data

acquisition, and presents a visual representation of the spectral assignments.

Spectroscopic Data Presentation
The ¹H and ¹³C NMR data for 5-Chloro-1-pentanol are summarized in the tables below. The

assignments correspond to the following chemical structure and numbering scheme:

Cl—CH₂—CH₂—CH₂—CH₂—CH₂—OH (5) (4) (3) (2) (1)

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-1-
pentanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.67 multiplet 2H, H-1

3.55 triplet 6.5 2H, H-5

1.82 pentet 7.0 2H, H-4

1.4-1.7 multiplet 4H, H-2, H-3

1.37 multiplet 1H, OH

Data acquired in CDCl₃ at 200 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-1-
pentanol

Chemical Shift (δ) ppm Assignment

62.4 C-1

45.0 C-5

32.4 C-2

31.9 C-4

23.2 C-3

Data acquired in CDCl₃ at 22.5 MHz.[1]

Experimental Protocols
The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR

spectra of 5-Chloro-1-pentanol.

Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of 5-Chloro-1-pentanol.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). For referencing the spectra, CDCl₃ containing a small amount of tetramethylsilane

(TMS) is typically used.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into

the NMR tube to remove any particulate matter.

NMR Data Acquisition
Instrumentation: The spectra can be acquired on a standard NMR spectrometer, for instance,

a 200 MHz or higher field strength instrument.

Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for ¹H

and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses.

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum via Fourier transformation.

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all

peaks are in the absorptive mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H

and ¹³C spectra.

Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the

proton ratios.

Visualization of NMR Assignments
The following diagram illustrates the correlation between the chemical structure of 5-Chloro-1-
pentanol and its characteristic ¹H and ¹³C NMR chemical shifts.
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¹H and ¹³C NMR Assignments for 5-Chloro-1-pentanol

¹H NMR Chemical Shifts (ppm)

¹³C NMR Chemical Shifts (ppm)

Cl — CH₂ — CH₂ — CH₂ — CH₂ — CH₂ — OH

C5

3.55 H-5

45.0

 C-5

C4

1.82

 H-4

31.9

 C-4

C3

1.4-1.7 H-3

23.2

 C-3

C2

 H-2

32.4

 C-2

C1

3.67

 H-1

62.4

 C-1

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b147386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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